Chloramine-T hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in water.

Solubility in water, g/100ml at 25 °C: (good, trihydrate)

Canonical SMILES

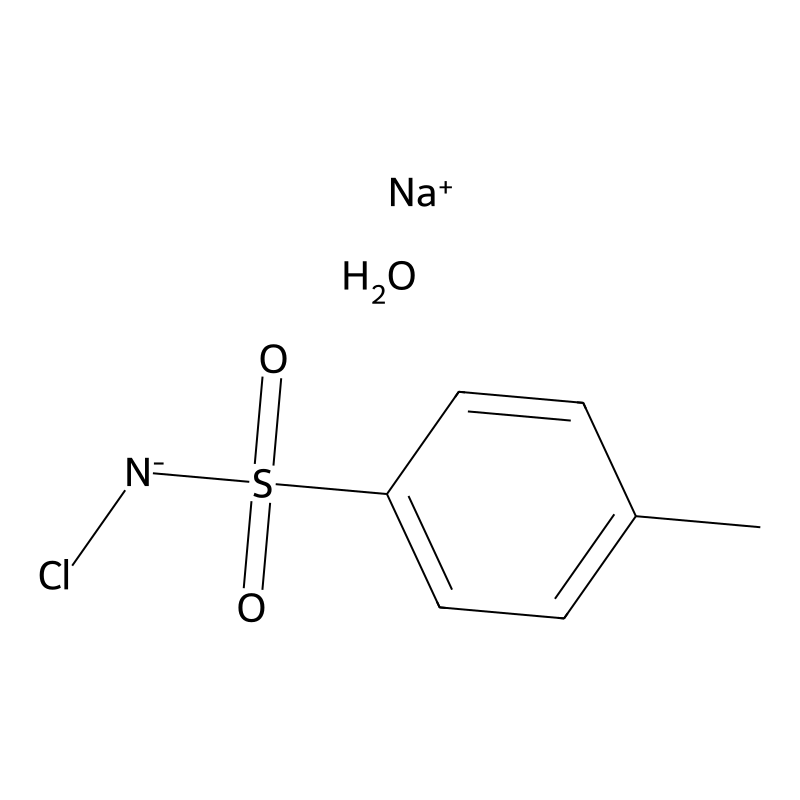

Chloramine-T hydrate, known chemically as N-chloro-p-toluenesulfonamide sodium salt trihydrate, is an organic compound with the formula . This compound appears as a white, crystalline powder and is notable for its use as a reagent in organic synthesis due to its oxidizing properties and ability to act as a source of electrophilic chlorine. Chloramine-T hydrate is soluble in water and has a slightly basic pH, typically around 8.5 .

There is no current information available on the mechanism of action of Sodium chloro(4-methylbenzenesulfonyl)azanide hydrate.

Due to the lack of specific information, it is advisable to handle this compound with caution assuming potential hazards like:

- Skin and eye irritation: The compound might irritate upon contact due to the presence of chloride ions.

- Respiratory irritation: Inhalation of dust particles could irritate the respiratory system.

Organic Synthesis

- Cyclization: Chloramine-T hydrate is a valuable reagent in organic synthesis, particularly for the cyclization of various heterocyclic compounds like aziridines, oxadiazoles, isoxazoles, and pyrazoles []. Its mild oxidizing and chlorinating properties facilitate ring formation by introducing a nitrogen atom and aiding in bond formation.

- Electrophilic source: The compound acts as a source of both electrophilic chlorine cations (Cl+) and nucleophilic nitrogen anions (N-), making it versatile for various organic transformations [].

Other Applications

- Protein crosslinking: Chloramine-T hydrate has been used as a protein crosslinking agent in studies investigating protein-protein interactions and protein structure analysis.

Limitations

- Degradation: Chloramine-T hydrate can degrade upon prolonged exposure to light and moisture, potentially affecting its effectiveness in research applications [].

Safety Considerations

- Oxidation Reactions: Chloramine-T is a strong oxidizing agent that can convert hydrogen sulfide to sulfur and iodide ions to iodine monochloride .

- Amidohydroxylation: It is utilized in the Sharpless oxyamination reaction, converting alkenes into vicinal aminoalcohols, which are important in drug discovery .

- Disinfection: Chloramine-T has been effectively used as a disinfectant against various pathogens, including hepatitis and human immunodeficiency viruses .

Chloramine-T exhibits significant biological activity, particularly as an antimicrobial agent. Its mechanism of action involves the inhibition of bacterial growth by mimicking para-aminobenzoic acid, a metabolite essential for bacterial survival. This characteristic allows it to function as a biocide and mild disinfectant . Additionally, chloramine-T has been shown to release toxic chlorine gas when reacted with acids, necessitating careful handling .

The synthesis of chloramine-T typically involves the oxidation of toluenesulfonamide using sodium hypochlorite. This process can be represented as follows:

- Oxidation Reaction:

This method yields both the anhydrous form and the trihydrate of chloramine-T.

Chloramine-T has diverse applications across various fields:

- Organic Synthesis: It is widely employed as a reagent for amidohydroxylation and allylic amination reactions .

- Disinfectant: Its efficacy against viruses makes it valuable in healthcare settings for disinfecting surfaces and equipment .

- Labeling Agent: Chloramine-T is used in biochemical research for labeling peptides and proteins with radioiodine isotopes, facilitating tracking in biological studies .

Research has indicated that chloramine-T interacts with various functional groups during chemical transformations. For instance, it can react with alcohols to produce aldehydes through oxidation processes catalyzed by silica gel-DABCO . Furthermore, studies have shown that chloramine-T can effectively convert organotrifluoroborates into organic bromides under mild conditions, demonstrating its versatility as a reagent in synthetic chemistry .

Chloramine-T shares similarities with several other compounds that also contain electrophilic chlorine or serve as oxidizing agents. Below is a comparison highlighting its unique features:

| Compound | Structure | Unique Features |

|---|---|---|

| Sodium Hypochlorite | Stronger oxidizing agent; commonly used bleach | |

| N-Chloroacetamide | Less stable; used primarily in organic synthesis | |

| Chloramine-B | Similar disinfectant properties but less effective than chloramine-T |

Chloramine-T is unique due to its balance of low toxicity, mild basicity, and effectiveness as both an oxidizing agent and disinfectant. Its application in organic synthesis further distinguishes it from other similar compounds.

The development of Chloramine-T hydrate traces back to the early 20th century when F. D. Chattaway first reported its synthesis in 1905. This pioneering work established the foundation for what would become one of the most widely used N-chlorinated disinfectants in medical and industrial applications. The compound emerged during a period of intense research into sulfonamide chemistry, coinciding with the discovery of sulfa drugs and their therapeutic potential.

Chattaway's original synthesis involved the oxidation of toluenesulfonamide with sodium hypochlorite, a method that remains fundamentally unchanged in modern production processes. The historical significance of this discovery extends beyond its immediate applications, as it contributed to the broader understanding of N-halogenated compounds and their biological activities. The compound's development occurred during the same era as other major chemical discoveries, positioning it within the context of early 20th-century advances in medicinal chemistry and industrial chemistry.

The subsequent decades following its discovery witnessed extensive research into the compound's properties and applications. By the mid-20th century, Chloramine-T had established itself as a standard disinfectant in hospital settings and water treatment facilities. Its historical importance is further underscored by its continued use throughout various medical and industrial developments, including its role during periods of heightened attention to sanitation and public health.

Chemical Classification and Nomenclature

Chloramine-T hydrate belongs to the chemical class of N-chlorinated sulfonamides, specifically categorized as a tosylchloramide derivative. The compound's systematic nomenclature reflects its complex structure and multiple functional groups. According to IUPAC conventions, the hydrate form is designated as sodium chloro(4-methylphenyl)sulfonylazanide hydrate, while alternative names include N-chloro-p-toluenesulfonamide sodium salt hydrate and tosylchloramide sodium hydrate.

The compound exists in multiple hydrated forms, with the trihydrate being the most commonly encountered variant in commercial applications. The CAS registry numbers distinguish between different hydration states: 127-65-1 for the anhydrous form and 7080-50-4 for the trihydrate. This nomenclature system ensures precise identification across various scientific and commercial contexts.

Table 1: Chemical Identifiers for Chloramine-T Hydrate

| Parameter | Anhydrous Form | Trihydrate Form |

|---|---|---|

| CAS Number | 127-65-1 | 7080-50-4 |

| EC Number | 204-854-7 | 204-854-7 |

| Molecular Formula | C₇H₇ClNNaO₂S | C₇H₁₃ClNNaO₅S |

| IUPAC Name | Sodium chloro(4-methylphenyl)sulfonylazanide | Sodium chloro(4-methylphenyl)sulfonylazanide trihydrate |

| PubChem CID | 3641960 | 16218604 |

The classification system also encompasses various trade names and commercial designations, including Chloraseptic, Chlorazol, Clorina, Disifin, Halamid, and Minachlor. These diverse nomenclature systems reflect the compound's widespread use across different industries and geographical regions.

Significance in Chemical Research

The significance of Chloramine-T hydrate in chemical research stems from its multifaceted utility as both a research tool and a subject of investigation. In analytical chemistry, the compound serves as a critical reagent for the determination of amino acids and proteins, enabling precise quantification through various analytical techniques. Its role in this capacity has been particularly important in biochemical research, where accurate protein analysis is essential for understanding biological processes.

In organic synthesis, Chloramine-T hydrate functions as a versatile oxidizing agent and nitrogen source, facilitating the formation of various heterocyclic compounds including aziridines, oxadiazoles, isoxazoles, and pyrazoles. The compound's ability to act as both an electrophilic chlorinating agent and a source of nitrogen anions makes it particularly valuable in synthetic chemistry applications. Recent research has expanded its synthetic applications to include the synthesis of novel isoxazolines and triazolo-pyrazine derivatives.

The compound's research significance extends to its antimicrobial properties, where it has served as a model compound for understanding the mechanisms of N-chlorinated disinfectants. Studies have demonstrated its effectiveness against a broad spectrum of microorganisms, including bacteria, viruses, fungi, and spores. This broad-spectrum activity has made it an important subject for research into disinfection mechanisms and antimicrobial resistance.

Environmental chemistry research has also benefited from studies of Chloramine-T hydrate, particularly in understanding the fate and transport of chlorinated disinfectants in aquatic systems. Its use in water treatment applications has provided valuable insights into disinfection by-product formation and environmental impact assessment.

General Structural Features

The structural architecture of Chloramine-T hydrate centers around a para-substituted toluene ring system linked to a sulfonamide functional group. The molecular framework consists of a benzene ring bearing a methyl substituent at the para position relative to the sulfonyl group, creating the characteristic toluenesulfonamide structure. The sulfonyl group (SO₂) connects the aromatic ring to the nitrogen atom, which bears the characteristic N-chloro substitution that defines the compound's reactivity profile.

The hydrate forms incorporate water molecules into the crystal lattice, with the trihydrate containing three molecules of water per formula unit. This hydration significantly influences the compound's physical properties, including its stability, solubility, and handling characteristics. The water molecules participate in hydrogen bonding networks that stabilize the crystalline structure and affect the compound's dissolution behavior.

Table 2: Structural Parameters of Chloramine-T Hydrate Forms

| Property | Anhydrous Form | Trihydrate Form |

|---|---|---|

| Molecular Weight | 227.64 g/mol | 281.68 g/mol |

| Water Content | 0% | 19.2% |

| Melting Point | 167-168°C | Decomposes before melting |

| Crystal System | Not specified | Monoclinic |

| Hydrogen Bonding | Intramolecular only | Extensive network |

The electronic structure of the molecule features significant electron delocalization within the aromatic ring system, while the sulfonyl group acts as a strong electron-withdrawing substituent. This electronic configuration contributes to the compound's stability and influences its chemical reactivity patterns. The N-chloro bond represents the most reactive site in the molecule, readily participating in substitution and oxidation reactions.

The three-dimensional conformation of Chloramine-T hydrate adopts a relatively planar arrangement for the aromatic ring and sulfonyl group, with the sodium cation positioned to optimize electrostatic interactions with the sulfonyl oxygen atoms. This structural arrangement facilitates the compound's solubility in polar solvents and contributes to its biological activity profiles.

Molecular Formula and Weight

Chloramine-T hydrate, scientifically designated as sodium N-chloro-para-toluenesulfonamide hydrate, exhibits a fundamental molecular formula of C₇H₇ClNNaO₂S·xH₂O, where x represents the variable number of water molecules incorporated within the crystal structure [2] [5]. The anhydrous molecular weight corresponds to 227.64 grams per mole, serving as the foundational reference for calculating the molecular weights of various hydrated forms [2] [8].

The most prevalent hydrated form encountered in commercial and research applications is the trihydrate variant, which possesses the molecular formula C₇H₁₃ClNNaO₅S and a corresponding molecular weight of 281.69 grams per mole [9] [11] [25]. Alternative hydration states have been documented, including the dihydrate form with molecular formula C₇H₁₁ClNNaO₄S and molecular weight of 263.68 grams per mole [7]. The variable hydration designation, represented as C₇H₇ClNNaO₂S·xH₂O, acknowledges the compound's capacity to incorporate different quantities of water molecules while maintaining structural integrity [18] [19].

| Hydration State | Molecular Formula | Molecular Weight (g/mol) | CAS Registry Number |

|---|---|---|---|

| Anhydrous | C₇H₇ClNNaO₂S | 227.64 | 127-65-1 |

| Monohydrate | C₇H₉ClNNaO₃S | 245.66 | 149358-73-6 |

| Dihydrate | C₇H₁₁ClNNaO₄S | 263.68 | 873201-86-6 |

| Trihydrate | C₇H₁₃ClNNaO₅S | 281.69 | 7080-50-4 |

Structural Characterization

The structural framework of Chloramine-T hydrate centers around a para-toluenesulfonamide backbone featuring a chlorine atom bonded to the nitrogen center [1] [14]. The compound exists as a sodium salt, wherein the sodium cation interacts with the deprotonated sulfonamide anion [11] [14]. The fundamental structure incorporates a benzene ring substituted with a methyl group at the para position relative to the sulfonyl functional group [1] [39].

The sulfonyl moiety (SO₂) exhibits characteristic double-bond character between sulfur and oxygen atoms, with experimentally determined sulfur-oxygen bond lengths of approximately 1.446 Angstroms [40]. The nitrogen-sulfur bond demonstrates partial double-bond character with a measured distance of 1.584 Angstroms, consistent with resonance stabilization within the sulfonamide framework [40]. The nitrogen-chlorine bond exhibits a length of 1.755 Angstroms, representing the reactive electrophilic chlorine center [40].

The three-dimensional molecular geometry displays a tetrahedral arrangement around the sulfur center, with oxygen atoms occupying two positions and the nitrogen atom forming the third coordination site [40]. The chlorine atom attached to nitrogen adopts a position that maximizes electron density distribution while minimizing steric interactions [26] [42]. The benzene ring maintains planarity with the sulfonyl group, facilitating electron delocalization throughout the aromatic system [39] [40].

Crystal Structure Analysis

Crystallographic Data

The crystallographic investigation of Chloramine-T hydrate reveals distinctive structural features that differentiate it from related compounds within the sulfonamide family [11] [20]. The trihydrate form exhibits a bulk density ranging from 540 to 680 kilograms per cubic meter, indicating efficient molecular packing within the crystal lattice [20] [28]. The melting point determination shows decomposition occurring between 167 and 170 degrees Celsius, characteristic of hydrated crystalline materials [9] [11] [25].

Powder X-ray diffraction studies demonstrate well-defined crystalline peaks indicative of long-range structural order [12] [20]. The compound displays characteristic diffraction patterns that enable identification and quantification in analytical applications [12]. The crystal structure accommodates water molecules within specific lattice positions, creating a stable three-dimensional network that influences both physical and chemical properties [11] [18].

The crystallographic unit cell parameters reflect the incorporation of water molecules into the lattice structure, resulting in expanded dimensions compared to the anhydrous form [18]. The space group symmetry provides insight into the molecular arrangement and packing efficiency within the crystal structure [31]. The lattice constants demonstrate systematic variations corresponding to different hydration states, with the trihydrate form exhibiting the largest unit cell volume [11] [18].

Sodium-Nitrogen Interaction Analysis

The sodium-nitrogen interaction represents a critical structural element that stabilizes the ionic character of Chloramine-T hydrate [14] [40]. Crystallographic analysis reveals that the sodium cation coordinates with multiple sites within the crystal lattice, including direct interaction with the nitrogen center of the sulfonamide anion [40]. The coordination geometry around sodium exhibits heptacoordination, involving oxygen atoms from water molecules, sulfonyl oxygen atoms, and the chlorine atom [40].

The sodium-nitrogen bond distance measures approximately 2.86 Angstroms, indicating a primarily ionic interaction with minimal covalent character [40]. This interaction contributes significantly to the overall stability of the crystal structure and influences the compound's solubility characteristics [40]. The electron density distribution around the sodium center shows delocalization toward the electronegative centers, particularly the nitrogen and oxygen atoms [40].

The coordination environment of sodium includes interaction with water molecules, which serve as bridging ligands connecting adjacent molecular units [40]. These sodium-oxygen interactions exhibit bond distances ranging from 2.777 to 2.870 Angstroms, reflecting the hydrated coordination sphere [40]. The geometric arrangement facilitates hydrogen bonding networks that extend throughout the crystal structure [40].

Hydration States

Trihydrate Form

The trihydrate form of Chloramine-T represents the most thermodynamically stable hydrated variant under standard atmospheric conditions [9] [11] [25]. This form incorporates three water molecules per formula unit, resulting in a highly ordered crystal structure with enhanced stability compared to lower hydration states [11] [36]. The trihydrate exhibits superior storage characteristics and demonstrates resistance to atmospheric moisture variations [10] [25].

Thermogravimetric analysis of the trihydrate form reveals a stepwise dehydration process, with initial water loss occurring between 60 and 80 degrees Celsius [20] [37]. The water molecules occupy distinct crystallographic positions within the lattice, with varying degrees of coordination to the sodium cation [11] [40]. The first two water molecules demonstrate stronger binding interactions compared to the third water molecule, which exhibits more labile characteristics [36].

The trihydrate form displays enhanced solubility in aqueous media, with dissolution rates significantly exceeding those of the anhydrous material [10] [20]. The water content determination by iodometric titration confirms the stoichiometric ratio of three water molecules per Chloramine-T unit [10]. The crystal morphology appears as white to pale yellow crystalline powder with characteristic chlorine-like odor [10] [20].

| Property | Trihydrate Form | Reference Value |

|---|---|---|

| Water Content | 19.2% by weight | Theoretical |

| Dehydration Temperature | 60-80°C | Initial loss |

| Bulk Density | 540-680 kg/m³ | Measured |

| pH (5% solution) | 8.0-10.0 | Aqueous |

| Solubility (25°C) | 150 g/L | Water |

Variable Hydration (xH₂O)

The variable hydration behavior of Chloramine-T reflects its capacity to accommodate different quantities of water molecules depending on environmental conditions [18] [19]. The hydration state varies as a function of relative humidity, temperature, and storage conditions, with the compound demonstrating reversible hydration-dehydration cycles under appropriate circumstances [36] [37].

Dynamic vapor sorption studies reveal that Chloramine-T can exist in hydration states ranging from anhydrous to pentahydrate forms, although the trihydrate remains the most prevalent under standard conditions [36]. The compound exhibits hysteresis in its hydration-dehydration isotherms, indicating kinetic barriers to phase transitions between different hydration states [36]. The critical relative humidity for hydration varies depending on temperature, with lower temperatures favoring higher hydration states [36].

Structural analysis of intermediate hydration forms shows progressive incorporation of water molecules into available lattice sites [18]. The dihydrate form represents a stable intermediate with two water molecules coordinated to the sodium center [7] [18]. Higher hydration states beyond the trihydrate involve water molecules occupying interstitial positions within the crystal structure [36].

The variable hydration designation (xH₂O) acknowledges the non-stoichiometric nature of water incorporation at certain relative humidity conditions [18] [19]. This behavior has practical implications for storage, handling, and analytical quantification of the compound [36]. Temperature-controlled environments help maintain specific hydration states for research and industrial applications [37].

Comparative Analysis with Anhydrous Form

The comparative analysis between Chloramine-T hydrate and its anhydrous counterpart reveals significant differences in physical, chemical, and structural properties [14] [18]. The anhydrous form exhibits a higher density of 1.401 grams per cubic centimeter compared to the lower bulk density of hydrated forms [14] [22]. This density difference reflects the absence of water molecules and more compact molecular packing in the anhydrous crystal structure [14].

Thermal stability comparisons demonstrate that the anhydrous form maintains structural integrity at higher temperatures, with decomposition occurring above 130 degrees Celsius compared to the hydrated forms which begin losing water at 60-80 degrees Celsius [20] [37]. The anhydrous material shows reduced solubility in aqueous media, requiring longer dissolution times and potentially affecting bioavailability in applications [36].

Spectroscopic analysis reveals distinct differences in infrared absorption patterns, particularly in the hydroxyl stretching region where hydrated forms exhibit characteristic water-related peaks [20]. The anhydrous form demonstrates enhanced stability during long-term storage under dry conditions but shows greater susceptibility to atmospheric moisture uptake [36] [37].

Chemical reactivity studies indicate that hydrated forms exhibit modified reaction kinetics compared to the anhydrous material, with water molecules potentially participating in reaction mechanisms or influencing molecular accessibility [36]. The hydrated forms generally demonstrate superior handling characteristics and reduced tendency toward dust formation during processing [20].

| Property | Anhydrous Form | Trihydrate Form | Difference |

|---|---|---|---|

| Molecular Weight | 227.64 g/mol | 281.69 g/mol | +23.7% |

| Density | 1.401 g/cm³ | 0.54-0.68 g/cm³ | -52 to -62% |

| Decomposition Temp | >130°C | 167-170°C | Variable |

| Water Solubility | Lower | 150 g/L | Enhanced |

| Storage Stability | High (dry) | Moderate | Conditional |

Appearance and Organoleptic Properties

Chloramine-T hydrate manifests as a white to pale yellow crystalline powder under standard conditions [1] [4] [5]. The compound exhibits a characteristic chlorine-like odor, which serves as an important identifying feature during handling and storage operations [1] [2] [5]. This organoleptic property results from the presence of the active chlorine component within the molecular structure, specifically the N-chloro functional group that imparts the distinctive olfactory characteristics [6] [5].

The physical appearance remains consistent across different hydration states, with both the trihydrate and variable hydrate forms displaying similar visual characteristics [1] [4]. The crystalline nature of the compound contributes to its stability and ease of handling in laboratory and industrial applications [2] [5].

Melting and Decomposition Points

Chloramine-T hydrate demonstrates a melting point range of 167-170°C, accompanied by concurrent decomposition processes [1] [7] [2] [4] [5] [8]. This thermal behavior represents a critical safety consideration, as the compound undergoes violent decomposition at temperatures exceeding 130°C, with particularly hazardous reactions occurring above 165°C [7] [5] [9] [10].

| Property | Temperature Range | Reference |

|---|---|---|

| Melting Point | 167-170°C | [1] [7] [2] [4] [5] [8] |

| Initial Decomposition | >130°C | [7] [5] [9] [10] |

| Violent Decomposition | >165°C | [9] [10] |

The decomposition process involves the liberation of chlorine gas and other potentially toxic decomposition products, necessitating careful temperature control during processing and storage [5] [9]. The relatively low decomposition temperature compared to many organic compounds reflects the inherent instability of the N-chloro bond under thermal stress [7] [10].

Solubility Profile

Chloramine-T hydrate exhibits excellent water solubility, with reported values of 150 grams per liter at 25°C, equivalent to approximately 15% weight/weight concentration [8] [11] [12]. This high aqueous solubility facilitates its use in various aqueous applications and contributes to its effectiveness as a disinfectant and oxidizing agent [11] [12].

| Solvent | Solubility | Reference |

|---|---|---|

| Water (25°C) | 150 g/L (15% w/w) | [8] [11] [12] |

| Ethanol (95%, 20°C) | 7.5% w/w | [1] [11] |

| Benzene | Insoluble | [1] [13] [11] |

| Ethers | Insoluble | [1] [13] [11] |

The compound demonstrates moderate solubility in ethanol, with approximately 7.5% weight/weight solubility in 95% ethanol at 20°C [1] [11]. Conversely, Chloramine-T hydrate proves completely insoluble in non-polar organic solvents such as benzene and ethers, reflecting its ionic character and polar nature [1] [13] [11].

Spectroscopic Properties

¹H NMR Spectroscopy

¹H Nuclear Magnetic Resonance spectroscopy provides valuable structural information for Chloramine-T hydrate [14] [15]. The aromatic protons from the toluenesulfonamide backbone appear in the characteristic downfield region, typically between 7.0-8.0 ppm, consistent with para-disubstituted benzene ring systems [14] [15].

The methyl substituent on the aromatic ring generates a distinctive singlet signal in the aliphatic region, typically around 2.3-2.5 ppm [15]. The hydrate water molecules, when observable, may appear as a broad signal in the 1.5-6.0 ppm region, though this signal is often exchangeable and may not be consistently visible depending on solvent conditions and exchange rates [14].

¹³C NMR Spectroscopy

¹³C NMR spectroscopy reveals the carbon framework of Chloramine-T hydrate with characteristic signals for the aromatic carbon atoms appearing in the 120-140 ppm region [14] [16]. The quaternary carbon bearing the methyl substituent typically appears around 140 ppm, while other aromatic carbons appear at approximately 130 ppm and 128 ppm [16].

The methyl carbon attached to the aromatic ring produces a signal around 21 ppm, providing clear identification of the para-methyl substitution pattern [14] [16]. The sulfonamide carbon connection may influence the chemical shifts of adjacent aromatic carbons, providing additional structural confirmation [16].

UV-Visible Spectroscopy

UV-Visible spectroscopy of Chloramine-T hydrate demonstrates a characteristic maximum absorption at λmax = 219 nm in the ultraviolet region [17] [18]. This absorption band results from the aromatic chromophore system present in the toluenesulfonamide structure, specifically π→π* transitions within the benzene ring system [17] [18].

The absorption characteristics remain consistent across different hydration states, indicating that the chromophore properties are primarily determined by the organic framework rather than the associated water molecules [17]. The UV absorption serves as a reliable analytical tool for quantitative determination and purity assessment of Chloramine-T hydrate solutions [17] [18].

FTIR Analysis

Fourier Transform Infrared spectroscopy provides comprehensive structural fingerprinting for Chloramine-T hydrate [19] [20]. Key absorption bands include:

| Functional Group | Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| Aromatic C-H | 3100-3000 | C-H stretching | [19] [20] |

| Aliphatic C-H | 2960-2850 | CH₃ stretching | [19] [20] |

| SO₂ | 1200-1110 | S=O stretching | [19] [20] |

| O-H (Hydrate) | 3640-3160 | O-H stretching (broad) | [19] [20] |

The aromatic C-H stretching vibrations appear in the 3100-3000 cm⁻¹ region, characteristic of substituted benzene rings [19] [20]. Aliphatic C-H stretching from the methyl group manifests in the 2960-2850 cm⁻¹ range [19] [20].

The sulfonamide SO₂ stretching vibrations provide distinctive peaks in the 1200-1110 cm⁻¹ region, confirming the presence of the sulfonyl functional group [19] [20]. Hydrate water molecules contribute broad O-H stretching absorptions in the 3640-3160 cm⁻¹ region, often overlapping with other broad absorptions [19] [20].

Stability Parameters

Thermal Stability

Chloramine-T hydrate demonstrates good thermal stability below 60°C under normal atmospheric conditions [9] [10] [21] [22]. However, thermal stability decreases significantly with increasing temperature, with decomposition initiating above 130°C and becoming violent beyond this threshold [7] [5] [9] [10].

| Temperature Range | Stability Behavior | Reference |

|---|---|---|

| Below 60°C | Stable | [9] [10] [21] [22] |

| 60-130°C | Gradual decomposition | [9] [10] |

| Above 130°C | Violent decomposition | [7] [5] [9] [10] |

The thermal decomposition process involves chlorine gas evolution and formation of various degradation products, including toluenesulfonamide derivatives [5] [9]. This thermal sensitivity necessitates careful temperature control during storage, handling, and processing operations [10].

Solution Stability

Aqueous solution stability of Chloramine-T hydrate demonstrates strong pH dependence [21] [22] [23]. In strongly alkaline conditions (pH >7), solutions remain quite stable even at elevated temperatures up to 60°C [21] [22] [23]. Under these conditions, 99.6% of the oxidative capacity exists as the active R-NCl⁻ species at pH 7, increasing to 99.96% at pH 8 [24].

| pH Range | Stability Characteristics | Reference |

|---|---|---|

| pH >7 | Quite stable, no titre loss | [21] [22] [23] |

| pH 2.65-5.65 | Small but reproducible titre loss | [21] [22] |

| pH 4.7 | Maximum titre loss | [21] [22] |

| Acidic (0.2-2M H₂SO₄) | No titre loss at 25-30°C | [21] [22] |

In acidic conditions using sulfuric acid or perchloric acid (0.2-2M) at 25-30°C, no significant loss in oxidative titre occurs [21] [22]. However, in the intermediate pH range of 2.65-5.65, small but reproducible losses in oxidative capacity occur, with maximum loss observed at pH 4.7 [21] [22].

Physical Description

WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR.

Color/Form

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Flash Point

Heavy Atom Count

Density

Odor

Decomposition

Melting Point

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

The major elastase inhibitor of human serum, alpha-1 proteinase inhibitor (A1PI), is susceptible to oxidative inactivation by a variety of agents, including chloramine T. We have examined the effects of chloramine T on the catalytic activity of porcine pancreatic (PPE) and human leukocyte elastase (HLE) and on the elastase inhibitory capacity of hamster, rat, and human serum as well as pure human A1PI. Both PPE and HLE, but not trypsin, were inhibited in a concentration-dependent manner by concentrations of chloramine T >0.1 mM. The abilities of rat and human serum and pure human A1PI to inhibit both PPE and HLE were inhibited in a concentration-dependent manner by chloramine T. In contrast only the ability of hamster serum to inhibit HLE was altered by exposure to chloramine T: inhibition of PPE was not effected. Gel exclusion chromatography disclosed the existence of two major peaks of elastase inhibitory activity in hamster plasma: one, with an approximate molecular weight of 55 K, eluting in the region of A1PI that was sensitive to chloramine T inactivation and one with a molecular weight of approximately 180 K which was chloramine T insensitive. The parenteral administration of chloramine T to hamsters resulted in a modest and transient diminution of the serum HLE inhibitory activity and an equally modest and transient elevation of PPE inhibitory activity.

Treatment of human erythrocyte membranes with active forms of chlorine (... chloramine T) resulted in a concentration-dependent inhibition of the membrane Na(+), K(+)- and Mg(2+)-ATPases. Membrane protein thiol group oxidation was consistent with inactivation of enzymes and preceded oxidation of tryptophan residues and chloramine formation.

The hypothesis that chloramine-T stimulates the basal Na+ efflux in barnacle fibers as the result of the entry of trigger Ca2+ into the myoplasm from the bathing medium was examined in this study. Two reasons for doing so can be given. One is that the oxidant is known to abolish inactivation in sodium and potassium channels. The other is that L-type Ca2+ channels are present in barnacle fibers, and an increase in internal free Ca2+ in these fibers is known to ... (i) Chloramine-T exerts a biphasic effect on the Na+ efflux: inhibition is followed by stimulation, the threshold concentration being 10-5 M. This is also found to be the threshold concentration for shortening of these fibers. ... (vii) The dose-response curve for chloramine-T shows a shift to the left in poisoned fibers. (viii) The magnitude of the rise in light emission depends on the external Ca2+ concentration. A rise fails to take place in the nominal absence of external Ca2+. Taken together, these results support the above hypothesis that chloramine-T causes the entry of trigger Ca2+ into the myoplasm from the outside and provide evidence that stimulation of the Na+ efflux is associated not only with this event but also with a reduced Na+ gradient resulting from inhibition of the membrane Na+/K(+)-ATPase system by the oxidant.

... The effect of chloramine-T on the inactivation of IK1 was examined in guinea-pig ventricular myocytes using the patch-clamp technique. Chloramine-T (2 mM) irreversibly inhibited the time-dependent decay of whole-cell IK1 inactivation. As a result, the negative slope region of the current-voltage (I-V) relationship was abolished. In cell-attached single channel recordings, the number of active channels in the patch decreased with time during the voltage-clamp step to the K+ equilibrium potential (EK) of -100 mV. Chloramine-T prevented this time-dependent decrease in channel number, and ensemble averaged currents exhibited abolishment of time-dependent decay of channel activity at EK -100 mV.

Pictograms

Corrosive;Irritant;Health Hazard

Absorption Distribution and Excretion

The percutaneous absorption of tosylchloramide sodium was investigated. Five lactating cows were treated twice daily during milking for 8 days. The teats were cleaned before milking with udder tissues dipped in a solution containing 0.5% tosylchloramide and thereafter dipped after milking into the same solution. The solutions containing 0.5% tosylchloramide were freshly prepared every day. Blood samples were taken from the Vena jugularis during the treatment, immediately before the last treatment and 30 minutes, 1, 2, 4, 8, 16, and 24 hours after the last treatment. The samples were tested with a HPLC method where tosylchloramide is hydrolysed into para-toluenesulfonamide before analyzing of the samples. The detection limit of the method was 5 ug/kg of para-toluenesulfonamide and 8 ug/kg for tosylchloramide. No residues of para-toluenesulfonamide could be detected in any blood samples. It is concluded that the absorption of tosylchloramide in blood in negligible after percutaneous application to the teat.

Wikipedia

Indacaterol

Use Classification

Methods of Manufacturing

Reaction of ammonia and paratoluene-sulfochloride under pressure. The latter is reacted with sodium hypochlorite in presence of an alkali and the chloramine produced by crystallization. /Trihydrate/

General Manufacturing Information

Tosylchloramide sodium is an organic chlorine compound with an available chlorine content of 28-30% and is intended for use in fish farming for prevention and control of bacterial gill disease. Recommended treatment schedules are as follows: 10 mg/L in water of flow-through basin for one hour for preventive purposes, which may be repeated every 15-30 days; 10 mg/L in water of flow-through basin for one hour for therapeutic purposes, which may be repeated up to 3 times within one week.

Tosylchloramide sodium is intended for teat and udder disinfection to prevent udder disease in lactating cows. To obtain effective concentrations at least 50 to 100 mg active chlorine/L solution are required. This is achieved if a 0.3% tosylchloramide solution is used. The teats of lactating cows are dipped in the solution after each milking throughout the lactation period and in nonlactating cows once daily. According to prescription 0.5 ml of the solution ready for application (3 mg/ml) should be used for each teat, i.e. 6 mg/animal.

Analytic Laboratory Methods

GLC METHOD FOR DETERMINATION IN MILK, ICE CREAM, WHOLE EGGS, MECHANICALLY DEBONED POULTRY MEAT & CROQUETTES PRESENTED. DRIED & CONCENTRATED EXTRACT IS SUBJECTED TO GLC USING FLAME IONIZATION DETECTOR. METHOD CAPABLE OF DETECTING 1 PPM & AVG RECOVERY IS 80%.

DETECTION LIMIT OF SCANNING PROCEDURE WAS 0.5 MUG P-TSA/SPOT, CORRESPONDING TO CONCN OF 4 MG/KG SAMPLE. AVG RECOVERY WAS 88 +/- 3% FOR 10 ICE CREAM SAMPLES SPIKED WITH 10-55 MG/KG CHLORAMINE.

Storage Conditions

Interactions

Stability Shelf Life

Loses water on drying. /Trihydrate/